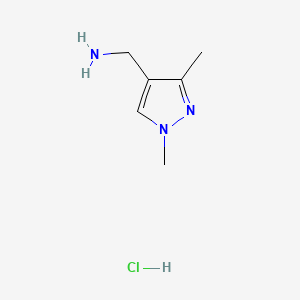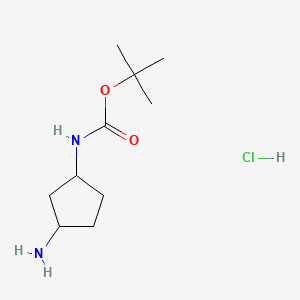
Clorhidrato de (1,3-Dimetil-1H-Pirazol-4-Il)Metanamina
Descripción general
Descripción
“(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride” is a chemical compound with the molecular formula C6H12ClN3 and a molecular weight of 161.633. It is also known by its CAS Number: 400756-28-7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 . This indicates that the compound has a pyrazole ring with two methyl groups attached to it, and a methanamine group attached to the 4-position of the pyrazole ring.Physical And Chemical Properties Analysis
“(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride” is a colorless to light yellow liquid . The compound has a molecular weight of 125.17 .Aplicaciones Científicas De Investigación
Bloque de construcción en la síntesis química
Este compuesto se utiliza a menudo como bloque de construcción en la síntesis química {svg_1} {svg_2}. Se puede utilizar para crear una variedad de moléculas complejas, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos.
Químico de investigación
El clorhidrato de (1,3-Dimetil-1H-Pirazol-4-Il)Metanamina es un químico de investigación útil {svg_3}. Se utiliza a menudo en laboratorios para diversos fines de investigación, incluido el estudio de sus propiedades y reacciones con otros productos químicos.
Actividad antileishmanial
Los compuestos que llevan pirazol, como este, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales {svg_4}. Se pueden utilizar en el desarrollo de tratamientos para la leishmaniasis, una enfermedad causada por parásitos del tipo Leishmania.
Actividad antimalárica
Del mismo modo, estos compuestos han mostrado potencial en las actividades antimaláricas {svg_5}. Se podrían utilizar en el desarrollo de nuevos fármacos antimaláricos, contribuyendo a la lucha contra la malaria, una enfermedad potencialmente mortal causada por parásitos de Plasmodium.
Estudios de acoplamiento molecular
Este compuesto se puede utilizar en estudios de acoplamiento molecular {svg_6}. Estos estudios son cruciales en el descubrimiento y desarrollo de fármacos, ya que permiten a los investigadores predecir la orientación de una molécula a una segunda cuando están unidas entre sí para formar un complejo estable.
Evaluación biológica
El this compound se puede utilizar en la evaluación biológica de nuevos compuestos {svg_7}. Esto implica evaluar la actividad biológica de un compuesto, lo cual es crucial en las primeras etapas del descubrimiento de fármacos.
Mecanismo De Acción
DMPMHCl acts as a proton-transfer catalyst, meaning it facilitates the transfer of a proton from one molecule to another. This is done by forming a complex between the proton and the molecule, which allows for the transfer of the proton to occur. The proton-transfer reaction is a key step in many organic synthesis reactions and is essential for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
DMPMHCl has been found to have no significant biochemical or physiological effects when used in the concentrations typically used in scientific research. It is considered to be a safe reagent for use in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPMHCl has many advantages for use in laboratory experiments. It is a highly effective proton-transfer catalyst, which makes it ideal for use in organic synthesis reactions. It is also stable and easy to handle, and it is relatively inexpensive. The main limitation of DMPMHCl is that it is not soluble in non-polar solvents, which limits its use in certain types of reactions.
Direcciones Futuras
There are many potential future directions for the use of DMPMHCl in scientific research. It could be used as a catalyst in various reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers, nanomaterials, and other materials. Additionally, it could be used in the synthesis of new materials for use in biomedical applications, such as drug delivery systems and tissue engineering.
Métodos De Síntesis
DMPMHCl is synthesized by the reaction of 1,3-dimethyl-1H-pyrazol-4-amine and hydrochloric acid. The reaction is conducted in anhydrous conditions in the presence of a catalyst, such as sulfuric acid, at a temperature of around 100°C for several hours. The reaction produces a white, crystalline powder that is soluble in water and other polar solvents.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Propiedades
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(3-7)4-9(2)8-5;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBOXXGYBPWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1461713-58-5 | |
| Record name | 1H-Pyrazole-4-methanamine, 1,3-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10681041 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197235-02-1 | |
| Record name | 1H-Pyrazole-4-methanamine, 1,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197235-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)



![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)

